tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane
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Overview
Description
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dec-2-en-1-yl group, and a dimethylsilane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with dec-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in controlling the temperature and pressure, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl and dec-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, protecting reactive sites during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl[(trimethylsilyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group and a dec-2-en-1-yl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
CAS No. |
143314-38-9 |
---|---|
Molecular Formula |
C16H34OSi |
Molecular Weight |
270.53 g/mol |
IUPAC Name |
tert-butyl-dec-2-enoxy-dimethylsilane |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h13-14H,7-12,15H2,1-6H3 |
InChI Key |
YILLTVJAPOCBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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